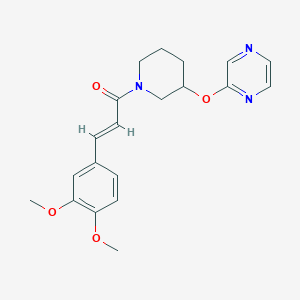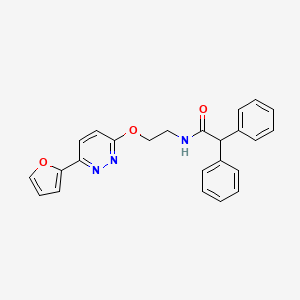
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2,2-diphenylacetamide, also known as Compound X, is a novel chemical compound with potential therapeutic applications.
Scientific Research Applications
Synthesis and Reactivity
- Various synthetic routes for compounds related to N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2,2-diphenylacetamide have been explored. For instance, the synthesis of 2-(pyridin-2-yl)-N,N-diphenylacetamide and its oxidation reactions using different oxidants led to the generation of distinct products with their molecular structures confirmed by X-ray crystallography and spectroscopic methods (Pailloux et al., 2007).
Biological Activity and Heterocyclic System Synthesis
- Compounds with a structural resemblance to this compound have been part of studies focusing on the synthesis of heterocyclic systems with potential biological importance. For example, the conversion of 2(3H)-furanones bearing a pyrazolyl group into various heterocyclic systems, along with their antiviral activity evaluation against HAV and HSV-1, has been documented (Hashem et al., 2007).
Antimicrobial Activity
- A series of substituted furan and pyrrole, including thiazolyl and thiadiazolyl derivatives, were synthesized, with some exhibiting promising antimicrobial activities (Hassan, 2007).
- New derivatives including 1,2,4-triazole, 1,3,4-oxadiazole, or furan rings in addition to pyrimidine fragments were synthesized, showing pronounced plant growth-stimulating effects (Pivazyan et al., 2019).
- New fused thiazolo[3,2-b]triazine, triazolo[4,3-b]triazine, and 1,2,4-triazinone derivatives synthesized from 6-[2-(furan-2-yl)ethyl]-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one were evaluated for their antimicrobial activity against various bacterial and fungal strains (El-Shehry et al., 2020).
properties
IUPAC Name |
N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c28-24(23(18-8-3-1-4-9-18)19-10-5-2-6-11-19)25-15-17-30-22-14-13-20(26-27-22)21-12-7-16-29-21/h1-14,16,23H,15,17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHQXRVCCMEZJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

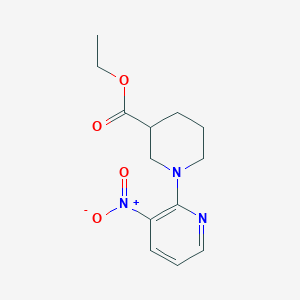

![2-[(1-Cyclopentyl-4-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2437375.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2437379.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2437382.png)
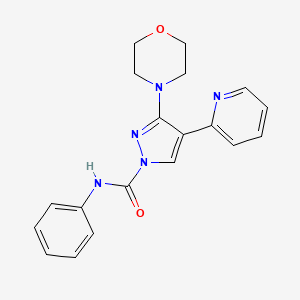
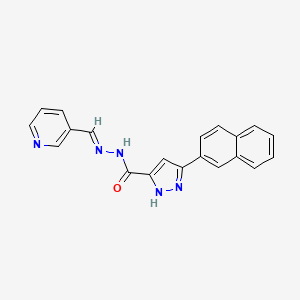
![2-Chloro-4-fluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2437387.png)
![[(1R,2S)-2-Cyanocyclopropyl]methanesulfonyl chloride](/img/structure/B2437390.png)
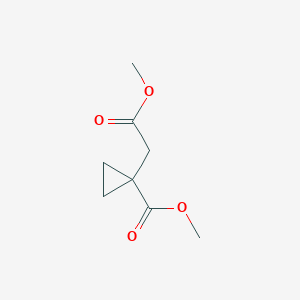
![3-Methyl-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2437392.png)
